![molecular formula C22H20N2O3S3 B2706438 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886961-00-8](/img/structure/B2706438.png)
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide
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Overview
Description
The compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide). It also contains a benzo[d]thiazol-2-yl group and a thiophene group, both of which are heterocyclic compounds (rings that contain atoms of at least two different elements). Finally, it has an ethylsulfonyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the benzamide, benzo[d]thiazol-2-yl, thiophene, and ethylsulfonyl groups would contribute to the overall polarity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Generally, benzamides are solid at room temperature and have higher melting points than corresponding carboxylic acids .Scientific Research Applications
- The compound’s photophysical properties have been studied in different solvents, revealing insights into its excited-state behavior. Notably, it exhibits dual fluorescence (enol emission and keto emission) due to intramolecular proton transfer (ESIPT) characteristics in solution. Understanding these phenomena can aid in developing new optoelectronic devices and analytical tools .
- Ab initio calculations have shed light on the solvent effect on the hydrogen bond dynamical process. The compound’s excited-state hydrogen bonds and proton transfers are influenced by solvent polarity. Investigating these interactions can provide valuable information for designing novel materials and understanding molecular interactions .
- The compound plays a crucial role in naphthalene synthesis. Its photophysical behavior varies across different solvents, making it an interesting candidate for organic synthesis and related applications .
- In solid thin films, the compound displays enhanced emission and a significant blue shift compared to its ligand form. These properties are relevant for applications in luminescent materials and devices .
- The compound’s ligand properties have been explored in coordination chemistry. Reactions with ruthenium precursors led to organo-carboxamide ruthenium(II) complexes. These complexes may find applications in catalysis, sensing, or materials science .
Optoelectronics and Analytical Tools
Hydrogen Bond Dynamics
Organic Synthesis and Naphthalene Production
Blue-Shifted Emission in Solid Films
Ruthenium Complexes and Coordination Chemistry
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S3/c1-4-30(26,27)16-11-9-15(10-12-16)20(25)24-22-19(13(2)14(3)28-22)21-23-17-7-5-6-8-18(17)29-21/h5-12H,4H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFMHPIWYKSFTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide |
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